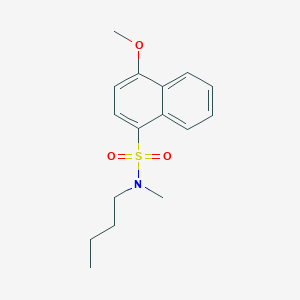
4-bromo-N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide, commonly known as Bromosulfalein, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and is commonly used as a fluorescent dye in biological studies.
作用机制
Bromosulfalein works by binding to albumin in the blood and is transported to the liver, where it is taken up by hepatocytes. The compound is then excreted in the bile and eliminated from the body. The fluorescent properties of Bromosulfalein make it an ideal compound for monitoring hepatic and renal function.
Biochemical and Physiological Effects:
Bromosulfalein has been shown to have minimal toxic effects on cells and tissues. It is rapidly excreted from the body and does not accumulate in tissues. However, it may interfere with some biological processes, such as protein binding and drug metabolism.
实验室实验的优点和局限性
Bromosulfalein has several advantages for use in lab experiments. It is a highly sensitive and specific dye, making it ideal for monitoring biological processes. It is also relatively inexpensive and easy to use. However, it has some limitations, such as its interference with some biological processes and its limited use in vivo due to its rapid excretion.
未来方向
There are several future directions for the use of Bromosulfalein in scientific research. One potential application is in the development of new diagnostic tools for liver and kidney diseases. Additionally, it may be used in the development of new drugs and therapies for these diseases. Furthermore, Bromosulfalein may be used in the development of new fluorescent dyes for monitoring other biological processes.
Conclusion:
In conclusion, Bromosulfalein is a highly useful compound in scientific research. It has been widely used as a fluorescent dye in biological studies, particularly in the assessment of liver and kidney function. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Bromosulfalein has several advantages for use in lab experiments, but it also has some limitations. Nevertheless, it remains a valuable tool for monitoring biological processes and developing new diagnostic tools and therapies for liver and kidney diseases.
合成方法
Bromosulfalein can be synthesized by reacting 2,3-dimethylphenol with sulfuric acid, followed by bromination with bromine and then reacting with sulfanilamide. The final product is obtained by recrystallization from ethanol.
科学研究应用
Bromosulfalein is widely used as a fluorescent dye in biological studies. It is commonly used to measure liver function and assess hepatic blood flow. It is also used to assess renal function and blood flow. Additionally, it is used in various other biological studies such as protein binding, drug-protein interactions, and monitoring of cell viability.
属性
分子式 |
C15H16BrNO3S |
|---|---|
分子量 |
370.3 g/mol |
IUPAC 名称 |
4-bromo-N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-5-4-6-14(11(10)2)17-21(18,19)12-7-8-13(16)15(9-12)20-3/h4-9,17H,1-3H3 |
InChI 键 |
VWPUTIOFGNZZLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C |
规范 SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)





![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)



